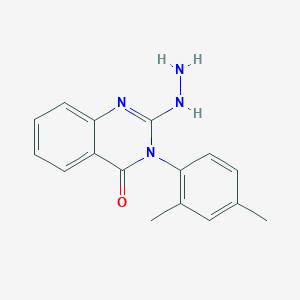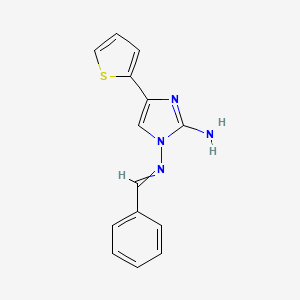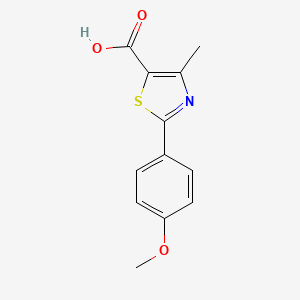
4-(3-Hydroxypropylamino)-1,3-dimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Hydroxypropylamino)-1,3-dimethyluracil, also known as HPAU, is a synthetic nucleoside analog that has been used in scientific research for its potential antiviral properties. HPAU is a modified version of the naturally occurring nucleoside uracil, which is a building block of RNA.
Scientific Research Applications
Anticancer Compound Development
The compound’s structure allows it to be a precursor in the development of anticancer agents. Its ability to form part of aziridines, which are common motifs in anticancer compounds, makes it valuable in medicinal chemistry. Aziridines are known for their ring strain, which can be exploited to create bioactive molecules that interfere with cancer cell growth .
Glycosidase Inhibitor Synthesis
4-(3-Hydroxypropylamino)-1,3-dimethyluracil can be used to synthesize aminocyclopentitols, a class of natural compounds that act as glycosidase inhibitors. These inhibitors are crucial in the study of various diseases, including diabetes and viral infections, where they can disrupt the metabolism of sugars within the body or in the viral life cycle .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can participate in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules. This property is particularly useful in synthesizing novel compounds with potential biological activities .
Photocyclization Reactions
The compound is involved in photocyclization reactions, a method used to create bicyclic vinyl aziridines. These reactions are crucial for the synthesis of various biologically active compounds, including those with potential therapeutic benefits .
Water Chemistry
4-(3-Hydroxypropylamino)-1,3-dimethyluracil is also significant in water chemistry, where it can undergo environmentally friendly reactions. This aspect is particularly important in green chemistry, where minimizing the environmental impact of chemical processes is a priority .
properties
IUPAC Name |
6-(3-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-11-7(10-4-3-5-13)6-8(14)12(2)9(11)15/h6,10,13H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIJDBVKVFZACL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropylamino)-1,3-dimethyluracil | |
CAS RN |
34654-80-3 |
Source


|
| Record name | 6-[(3-Hydroxypropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34654-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-hydroxypropylamino)-1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)


![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)


![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)



